molecular formula C12H5F5O2S B14239970 3-Thiopheneacetic acid, pentafluorophenyl ester CAS No. 214832-32-3

3-Thiopheneacetic acid, pentafluorophenyl ester

Cat. No.: B14239970
CAS No.: 214832-32-3
M. Wt: 308.23 g/mol
InChI Key: QBQSGGVPCORTAZ-UHFFFAOYSA-N
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Description

3-Thiopheneacetic acid, pentafluorophenyl ester: is an organosulfur compound that combines the structural features of thiophene and pentafluorophenyl ester. This compound is known for its utility in organic synthesis, particularly in the formation of peptide bonds and other esterification reactions. The presence of the pentafluorophenyl group enhances the reactivity of the ester, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiopheneacetic acid, pentafluorophenyl ester typically involves the esterification of 3-thiopheneacetic acid with pentafluorophenyl trifluoroacetate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the acid byproduct and drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Thiopheneacetic acid, pentafluorophenyl ester is widely used in organic synthesis, particularly in the formation of peptide bonds. Its high reactivity makes it a valuable reagent for coupling reactions .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to form stable ester bonds is crucial in the development of drug candidates .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3-Thiopheneacetic acid, pentafluorophenyl ester primarily involves its role as an acylating agent. The pentafluorophenyl group enhances the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by amines or alcohols. This leads to the formation of amides or esters, respectively. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Thiopheneacetic acid, pentafluorophenyl ester is unique due to the specific positioning of the acetic acid group on the thiophene ring, which can influence its reactivity and interaction with other molecules. The combination of the thiophene ring and pentafluorophenyl ester group provides a balance of stability and reactivity, making it a versatile reagent in various chemical processes .

Properties

CAS No.

214832-32-3

Molecular Formula

C12H5F5O2S

Molecular Weight

308.23 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-thiophen-3-ylacetate

InChI

InChI=1S/C12H5F5O2S/c13-7-8(14)10(16)12(11(17)9(7)15)19-6(18)3-5-1-2-20-4-5/h1-2,4H,3H2

InChI Key

QBQSGGVPCORTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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